molecular formula C12H22N2O3 B15314475 tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate

tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate

Cat. No.: B15314475
M. Wt: 242.31 g/mol
InChI Key: WXCXVSXCXXEESK-UHFFFAOYSA-N
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Description

tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro ring system, which consists of a six-membered oxygen-containing ring fused to a seven-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a diol or diamine, with a spirocyclic building block under acidic or basic conditions.

    Introduction of the Carbamate Group: The next step involves the introduction of the carbamate group. This can be accomplished by reacting the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate derivative.

    Purification: The final step involves the purification of the product using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or carbamate moiety is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, reduction may produce amines or alcohols, and substitution can result in various functionalized derivatives.

Scientific Research Applications

tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The carbamate group can also participate in covalent bonding with target proteins, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate can be compared with other spirocyclic carbamates, such as:

    tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate: Similar structure but different positioning of the oxygen and nitrogen atoms.

    tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate hydrochloride: Contains a hydrochloride salt form, which may affect its solubility and reactivity.

    tert-butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate: Features an amino group, which can influence its chemical behavior and biological activity.

These comparisons highlight the uniqueness of tert-butyl N-({6-oxa-2-azaspiro[3

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(6-oxa-2-azaspiro[3.4]octan-7-ylmethyl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-9-4-12(8-16-9)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

WXCXVSXCXXEESK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(CNC2)CO1

Origin of Product

United States

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